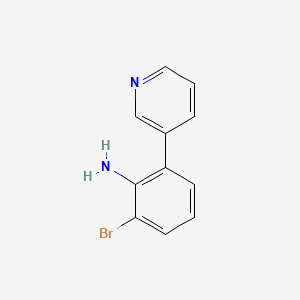![molecular formula C66H63P B14194237 Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane CAS No. 886232-53-7](/img/structure/B14194237.png)
Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane: is a phosphine ligand widely used in various catalytic processes. This compound is known for its ability to stabilize transition metal complexes, making it a valuable component in many chemical reactions. Its structure consists of a phosphorus atom bonded to three 3,5-bis(3,5-dimethylphenyl)phenyl groups, which provide steric bulk and electronic properties that enhance its performance in catalytic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
- Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether.
- The Grignard reagent is then reacted with phosphorus trichloride to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in a metal complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of transition metals such as palladium or platinum under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various metal complexes depending on the substituting ligand and metal used.
Aplicaciones Científicas De Investigación
Chemistry: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane is extensively used as a ligand in homogeneous catalysis. It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions .
Biology and Medicine: While its primary applications are in chemistry, the compound’s ability to stabilize metal complexes has potential implications in medicinal chemistry for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various reactions makes it a valuable tool for large-scale chemical production .
Mecanismo De Acción
The mechanism by which Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane exerts its effects involves the stabilization of transition metal complexes. The bulky 3,5-bis(3,5-dimethylphenyl)phenyl groups provide steric protection to the metal center, preventing unwanted side reactions. The electronic properties of the ligand also enhance the reactivity of the metal center, facilitating various catalytic processes .
Comparación Con Compuestos Similares
- Tris(3,5-dimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(4-chlorophenyl)phosphine [6][6]
Uniqueness: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane is unique due to its large steric bulk and specific electronic properties, which provide enhanced stability and reactivity in catalytic applications. This makes it particularly effective in reactions where other phosphine ligands may not perform as well[6][6].
Propiedades
Número CAS |
886232-53-7 |
|---|---|
Fórmula molecular |
C66H63P |
Peso molecular |
887.2 g/mol |
Nombre IUPAC |
tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C66H63P/c1-40-13-41(2)20-52(19-40)58-31-59(53-21-42(3)14-43(4)22-53)35-64(34-58)67(65-36-60(54-23-44(5)15-45(6)24-54)32-61(37-65)55-25-46(7)16-47(8)26-55)66-38-62(56-27-48(9)17-49(10)28-56)33-63(39-66)57-29-50(11)18-51(12)30-57/h13-39H,1-12H3 |
Clave InChI |
CRPFBINQKMGBRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


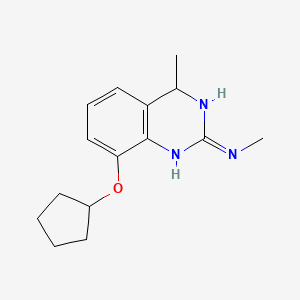
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
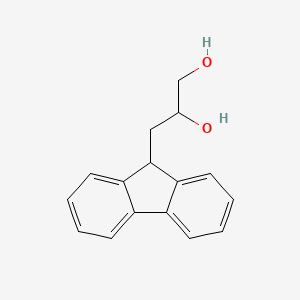
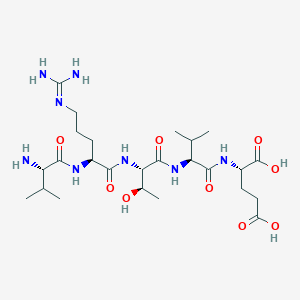
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
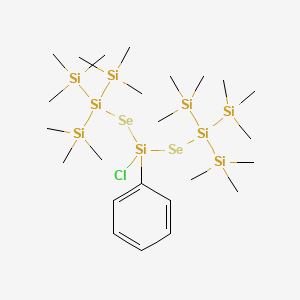

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
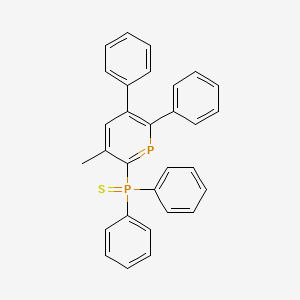
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
